molecular formula C10H12O B108997 4-phenylbut-3-en-2-ol CAS No. 17488-65-2

4-phenylbut-3-en-2-ol

Cat. No.: B108997
CAS No.: 17488-65-2
M. Wt: 148.20 g/mol
InChI Key: ZIJWGEHOVHJHKB-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenylbut-3-en-2-ol is an organic compound with the molecular formula C₁₀H₁₂O. It is also known by other names such as α-Methyl-γ-phenylallyl alcohol and 1-Methyl-3-phenylallyl alcohol . This compound is characterized by the presence of a phenyl group attached to a butenol structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-phenylbut-3-en-2-ol can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with acetone in the presence of a base, followed by hydrogenation to yield the desired product . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

2.1. Hydrolysis Reactions

One of the notable reactions involving 4-phenylbut-3-en-2-ol is its hydrolysis, particularly when catalyzed by enzymes such as Lecitase® Ultra. This biocatalyst has been shown to facilitate the kinetic resolution of racemic esters derived from this compound.

Table 1: Kinetic Resolution of Allyl Esters Catalyzed by Lecitase® Ultra

EntrySubstrateTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee)Enantiomeric Ratio (E)
1Acetate20168405622
2Acetate30168323813
3Acetate4016840273
4Propionate20120263126
5Propionate30144263238
6Propionate40120272912

This table summarizes the results of hydrolysis reactions, highlighting the effects of temperature on conversion rates and enantiomeric purity.

2.2. Reaction with Cyanoacetamide

Another significant reaction involves the interaction of 4-phenylbut-3-en-2-one with cyanoacetamide. This reaction can yield multiple products, including:

  • 1-Cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one

  • 3-Cyano-6-methyl-3-(3-oxo-1-phenylbutyl)-4-phenyl-3,4-dihydropyridin-2(1H)-one

The latter product can undergo cyclization in acidic conditions to form complex bicyclic structures, demonstrating the versatility of the compound in synthetic organic chemistry .

2.3. Mechanism of Hydride-Induced Cyclopropane Formation

The compound also participates in hydride-induced cyclopropane formation through a mechanism involving allylic alcohols. The reaction shows high sensitivity towards substituents and supports the intervention of carbanions, indicating a complex stereochemical landscape during the formation of phenylcyclopropanes .

3.2. Industrial Relevance

The ability to produce enantiomerically enriched compounds from racemic mixtures makes reactions involving this compound particularly relevant for pharmaceutical applications, where specific stereochemistry can be crucial for biological activity.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
4-Phenylbut-3-en-2-ol is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives through oxidation, reduction, and substitution reactions. The compound can be oxidized to form 4-phenylbut-3-en-2-one or reduced to yield (S)-4-phenylbutan-2-ol.

Table 1: Reactions of this compound

Reaction TypeProductDescription
Oxidation4-Phenylbut-3-en-2-oneFormation of a ketone
Reduction(S)-4-Phenylbutan-2-olFormation of a secondary alcohol
Substitution4-Phenylbut-3-en-2-yl chlorideFormation of an alkyl halide

Biological Research

Biochemical Pathways and Ligand Studies
Research has highlighted the potential role of this compound in various biochemical pathways. It has been studied as a ligand in enzyme interactions, where its hydroxyl group can form hydrogen bonds with active site residues, influencing enzyme kinetics and activity.

Antiviral Properties
Derivatives of this compound have shown significant inhibitory activity against neuraminidase, an enzyme critical for influenza virus replication. For example, certain derivatives have demonstrated IC50 values as low as 6.4 μM against neuraminidase, indicating their potential as antiviral agents.

CompoundIC50 (μM)Target Enzyme
(E)-1-amino-4-phenylbut-3-en-2-ol6.4Neuraminidase

Medicinal Applications

Pharmacological Properties
The compound is being investigated for its potential anti-inflammatory and analgesic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Industrial Applications

Fragrance and Flavoring Agents
Due to its pleasant aroma, this compound is used in the manufacture of fragrances and flavoring agents. Its characteristic sweet, fruity odor makes it suitable for use in perfumes and food products .

Case Study 1: Biocatalytic Reduction

A study demonstrated the successful biocatalytic reduction of (E)-4-phenylbut-3-en-2-one to produce (S,E)-4-phenybutanediol using Weissella cibaria N9 as a biocatalyst. The optimization of reaction parameters such as temperature and pH was essential for maximizing yield and enantiomeric purity .

Case Study 2: Neuraminidase Inhibition

In vitro evaluations highlighted that specific derivatives of 4-phenylbut-3-en-2-o exhibited superior inhibitory activity against neuraminidase compared to traditional antiviral compounds. This positions these derivatives as potential candidates for antiviral drug development.

Comparison with Similar Compounds

4-phenylbut-3-en-2-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields of research and industry.

Biological Activity

4-Phenylbut-3-en-2-ol, also known as 4-phenyl-3-buten-2-ol, is an organic compound belonging to the class of aromatic alcohols. Its structure features a phenyl group attached to a butenol backbone, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound has the molecular formula C10H12OC_{10}H_{12}O and a molecular weight of approximately 148.20 g/mol. The compound exhibits a sweet, balsamic aroma and is classified under cinnamyl alcohols, which are known for their various biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, one study reported that certain derivatives exhibited selective antiproliferative activity against human metastatic melanoma cells, achieving an inhibition rate of 93% in vitro . This suggests a promising avenue for developing new anticancer agents based on this compound.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. Research indicates that this compound can scavenge free radicals, thereby potentially reducing oxidative damage in cells .

Enzyme Inhibition

This compound acts as a substrate for glutathione S-transferases (GSTs), enzymes involved in detoxification processes. It has been shown to interact with various substrates, enhancing the formation of mercapturic acids . Additionally, derivatives of this compound have been identified as neuraminidase inhibitors , suggesting potential applications in antiviral therapies .

Case Studies and Research Findings

  • Antiproliferative Activity : A study conducted on the antiproliferative effects of this compound derivatives demonstrated significant inhibition against cancer cell lines. The results were quantified using IC50 values, revealing effective concentrations for therapeutic application .
  • Safety and Efficacy in Animal Feed : The European Food Safety Authority (EFSA) evaluated the safety of 4-phenylbut-3-en-2-one as a feed flavoring agent and concluded that it poses no safety concerns at recommended levels (1 mg/kg) for animal species. This finding underscores its potential use in food applications without adverse effects on health .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInhibition of melanoma cell proliferation
AntioxidantFree radical scavenging
Enzyme InhibitionSubstrate for glutathione S-transferases
Neuraminidase InhibitionPotential antiviral applications

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-phenylbut-3-en-2-ol, and how can reaction progress be monitored experimentally?

The reduction of α,β-unsaturated ketones (e.g., 4-phenylbut-3-en-2-one) using sodium borohydride (NaBH₄) is a standard route. Reaction efficiency can be monitored via thin-layer chromatography (TLC) by tracking the disappearance of the starting ketone (Rf ~0.5 in ethyl acetate/hexane) and the appearance of the allylic alcohol product (Rf ~0.3). Post-reaction, purification via column chromatography yields (E)-4-phenylbut-3-en-2-ol, though minor saturated byproducts (e.g., 4-phenylbutan-2-ol) may form, requiring careful analysis .

Q. How can NMR and IR spectroscopy be utilized to confirm the structural integrity and purity of this compound?

  • IR Spectroscopy : The allylic alcohol’s O–H stretch appears as a broad peak near 3300–3500 cm⁻¹, while the conjugated C=C bond shows absorption at ~1650 cm⁻¹. Contamination by saturated alcohols (e.g., 4-phenylbutan-2-ol) reduces C=C signal intensity .
  • ¹H NMR : Key signals include the allylic proton (δ 5.5–6.0 ppm, multiplet) and the hydroxyl-bearing methine (δ 4.1–4.3 ppm). Integrals of diagnostic peaks (e.g., CH₃ groups) allow quantification of product-to-byproduct ratios (e.g., 80% allylic alcohol vs. 20% saturated alcohol in a typical NaBH₄ reduction) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While not explicitly classified as highly toxic, the compound should be handled with standard organic lab precautions: use gloves, eye protection, and fume hoods. Refer to safety assessments by the Research Institute for Fragrance Materials (RIFM) for exposure limits and disposal guidelines .

Advanced Research Questions

Q. What strategies are critical for achieving enantioselective synthesis of (E)-4-phenylbut-3-en-2-ol?

Enantioselective reduction of α,β-unsaturated ketones can be achieved using chiral catalysts (e.g., ligand-modified palladium nanoparticles or Ru-based carbene complexes). Key variables include catalyst loading (1–5 mol%), solvent polarity (e.g., THF vs. ethanol), and temperature (0–25°C). Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is essential .

Q. How can researchers resolve contradictions between chromatographic and spectroscopic data when analyzing mixtures of this compound and its byproducts?

Discrepancies often arise from overlapping TLC spots or NMR signals. Solutions include:

  • TLC Optimization : Use alternative solvent systems (e.g., dichloromethane/methanol) to improve separation.
  • NMR Deconvolution : Assign peaks to individual components (e.g., allylic vs. saturated alcohol) and calculate ratios via integral analysis (e.g., CH₃ integrals at δ 1.2–1.4 ppm for the saturated byproduct vs. δ 1.5–1.7 ppm for the allylic product) .

Q. What mechanistic insights explain the formation of 4-phenylbutan-2-ol as a side product during NaBH₄ reductions?

The saturated alcohol forms via 1,2-addition of NaBH₄ to the ketone, competing with the desired 1,4-addition (conjugate reduction). Reaction conditions favoring 1,4-addition include low temperatures (–10°C), polar aprotic solvents (e.g., DMF), and controlled borohydride addition rates .

Q. How can computational methods aid in predicting the reactivity and stability of this compound derivatives?

Density functional theory (DFT) calculations can model transition states for reduction pathways, predict regioselectivity, and assess steric/electronic effects of substituents. Software like Gaussian or ORCA is used to optimize geometries and calculate activation energies, guiding experimental design .

Q. Data Contradiction Analysis Example

Scenario : NMR integrals suggest a 3:1 product-to-byproduct ratio, but TLC indicates a 4:1 ratio.
Resolution :

  • NMR Artifacts : Saturation or relaxation effects may skew integrals. Use longer relaxation delays (D1 > 5 s) and quantitative ¹³C NMR for validation.
  • TLC Limitations : Spots with similar Rf values may co-elute. Confirm via GC-MS or HPLC .

Properties

CAS No.

17488-65-2

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(Z)-4-phenylbut-3-en-2-ol

InChI

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7-

InChI Key

ZIJWGEHOVHJHKB-FPLPWBNLSA-N

SMILES

CC(C=CC1=CC=CC=C1)O

Isomeric SMILES

CC(/C=C\C1=CC=CC=C1)O

Canonical SMILES

CC(C=CC1=CC=CC=C1)O

boiling_point

140.00 °C. @ 12.00 mm Hg

density

1.006-1.012

Key on ui other cas no.

36004-04-3
17488-65-2

physical_description

colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour

solubility

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

1-Phenyl-1-buten-3-ol;  1-Styrylethanol;  3-Hydroxy-1-phenyl-1-butene;  α-Methyl-3-phenylallyl Alcohol; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 200 ml stainless steel autoclave were charged 5 g (34.2 mmole) of benzalacetone and 0.213 g (0.171 mmole) of ##STR24## synthesized in Example 4, and 3 ml of tetrahydrofuran and 2 ml of methanol were added thereto, followed by allowing the mixture to react at 30° C. under a hydrogen pressure of 50 kg/cm2 for 45 hours. The solvent was removed by distillation under reduced pressure (10 mmHg), and the reaction product was analyzed by GLC (PEG HT, 25 m, produced by Gasukuro Kogyo K.K.) to find the conversion to be 34.5%. The product was separated into the unreacted ketone and the hydrogenation product by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1 by volume) to obtain 1.73 g of 4-phenyl-3-buten-2-ol having a purity of 89%. [α]D25 : +18.1° (c=5, CS2).
[Compound]
Name
stainless steel
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
4-phenyl-3-buten-2-ol

Synthesis routes and methods II

Procedure details

1-Phenyl-2-buten-1-ol (135.88 g) was dissolved in 2300 mL of dioxane and treated with 2750 mL of dilute hydrochloric acid (2.3 mL of concentrated hydrochloric acid in 2750 mL of water) at room temperature. The mixture was stirred overnight and then poured into 4333 mL of ether and neutralized with 2265 mL of saturated aqueous sodium bicarbonate. The aqueous phase was extracted with 1970 mL of ether. The combined extract was dried over anhydrous potassium carbonate. Evaporation of the solvent followed by Kugelrohr distillation at 30° C. for 30 minutes afforded 131.73 g (96.8%) of the desired 4-phenyl-3-buten-2-ol as an oil which was used in the next step without further purification.
Quantity
135.88 g
Type
reactant
Reaction Step One
Quantity
2300 mL
Type
solvent
Reaction Step One
Quantity
2750 mL
Type
reactant
Reaction Step Two
Name
Quantity
4333 mL
Type
reactant
Reaction Step Three
Quantity
2265 mL
Type
reactant
Reaction Step Three
Name
4-phenyl-3-buten-2-ol
Yield
96.8%

Synthesis routes and methods III

Procedure details

In a 100 ml stainless steel autoclave were charged 5 g (34.2 mmole) of benzalacetone and 0.204 g (0.171 mmole) of ##STR25## ((+)-BINAP)}BF4 synthesized in Example 1, and the mixture was allowed to react in the same manner as in Example 12 to obtain 1.34 g of 4-phenyl-3-buten-2ol having a purity of 70% and an optical purity of 70.3 %ee at a conversion of 26.7%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
100 mL
Type
solvent
Reaction Step One
Name
4-phenyl-3-buten-2ol

Synthesis routes and methods IV

Procedure details

In a 200 ml stainless steel autoclave were charged 5 g (34.2 mmole) of benzalacetone and 0.213 g (0.171 mmole) of ##STR24## ((+)-BINAP)}BF4 synthesized in Example 4, and 3 ml of tetrahydrofuran and 2 ml of methanol were added thereto, followed by allowing the mixture to react at 30° C. under a hydrogen pressure of 50 kg/cm2 for 45 hours. The solvent was removed by distillation under reduced pressure (10 mmHg), and the reaction product was analyzed by GLC (PEG HT, 25 m, produced by Gasukuro Kogyo K. K.) to find the conversion to be 34.5%. The product was separated into the unreacted ketone and the hydrogenation product by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1 by volume) to obtain 1.73 g of 4-phenyl-3-buten-2-ol having a purity of 89%. {α}25 D : +18.1°(c=5, CS2).
[Compound]
Name
stainless steel
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
4-phenyl-3-buten-2-ol

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(O)C=Cc1ccccc1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydroxy-4-methoxy-4-oxobutanoate
4-phenylbut-3-en-2-ol
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
4-phenylbut-3-en-2-ol
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
4-phenylbut-3-en-2-ol
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
4-phenylbut-3-en-2-ol
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
4-phenylbut-3-en-2-ol
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
4-phenylbut-3-en-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.